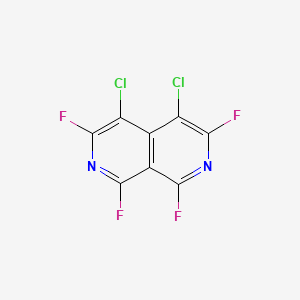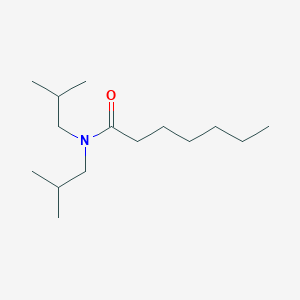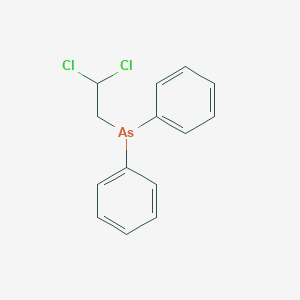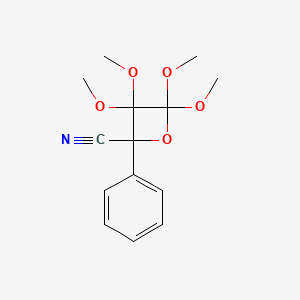![molecular formula C17H20N2O2S B14615719 (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate CAS No. 58555-15-0](/img/structure/B14615719.png)
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a butyl group, and a sulfanylphenyl moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine derivative, followed by the introduction of the butyl group and the sulfanylphenyl moiety. Common reagents used in these reactions include pyridine, butyl halides, and thiophenol derivatives. Reaction conditions often involve the use of solvents such as ethanol or dichloromethane, with temperature control and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation reactions can occur at the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines. Substitution reactions can introduce various functional groups onto the pyridine or phenyl rings, leading to a wide range of derivatives.
科学研究应用
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
相似化合物的比较
Similar Compounds
Similar compounds to (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate include:
- Pyridine derivatives with different substituents.
- Phenylcarbamates with varying alkyl or aryl groups.
- Sulfanylphenyl compounds with different alkyl chains.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutics.
属性
CAS 编号 |
58555-15-0 |
|---|---|
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
pyridin-3-ylmethyl N-(4-butan-2-ylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C17H20N2O2S/c1-3-13(2)22-16-8-6-15(7-9-16)19-17(20)21-12-14-5-4-10-18-11-14/h4-11,13H,3,12H2,1-2H3,(H,19,20) |
InChI 键 |
NLIOSFHLHHJVIY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)SC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)

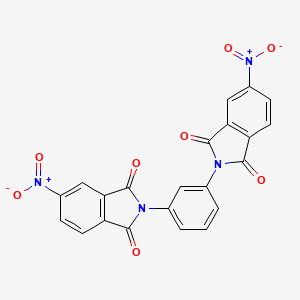
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
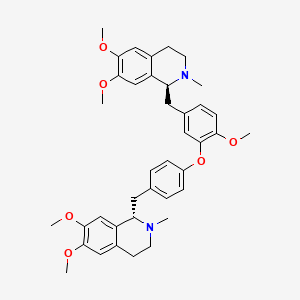
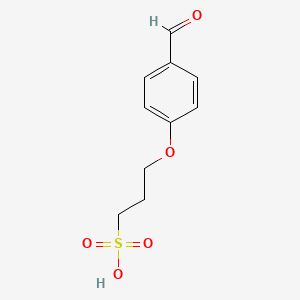
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)

![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
